Ethyl 1-methyl-3-azabicyclo[3.2.0]heptane-3-carboxylate
Overview
Description
Synthesis Analysis
A general approach to 3-azabicyclo[3.1.1]heptanes involves the reduction of spirocyclic oxetanyl nitriles. This transformation was studied for its mechanism, scope, and scalability. The core structure of 3-azabicyclo[3.1.1]heptanes was incorporated into the antihistamine drug Rupatidine , replacing the pyridine ring and leading to improved physicochemical properties .
Molecular Structure Analysis
The molecular structure of Ethyl 1-methyl-3-azabicyclo[3.2.0]heptane-3-carboxylate consists of a bicyclic system containing a seven-membered ring with a nitrogen atom. The ethyl ester group is attached to the carboxylate functionality. The compound’s saturated nature makes it an interesting bioisostere of benzene derivatives .
Scientific Research Applications
Asymmetric Synthesis
Ethyl 1-methyl-3-azabicyclo[3.2.0]heptane-3-carboxylate is used in asymmetric synthesis, a critical area of research in organic chemistry. For instance, Waldmann and Braun (1991) synthesized derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates through Aza-Diels-Alder reactions, achieving significant diastereoselectivity in some cases (Waldmann & Braun, 1991).
Penam Analogue Formation
The compound is instrumental in the formation of penam analogues, which are significant in pharmaceutical chemistry. Golding and Hall (1975) investigated the formation and reactions of ethyl 2,2-dimethyl-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-6-carboxylate, demonstrating the potential for β-lactam ring cleavage and its transformation into various structures (Golding & Hall, 1975).
Enantiomerically Pure Synthesis
The synthesis of enantiomerically pure forms of this compound has been a research focus, with Cottrell et al. (1991) developing a novel process for preparing these esters in enantiomerically pure form, contributing to stereochemistry and chirality studies (Cottrell et al., 1991).
Structural Studies
Structural analysis of related compounds aids in understanding conformational behavior, which is vital for drug design. Arias-Pérez et al. (1995) conducted a detailed structural study of ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate, contributing to knowledge in NMR spectroscopy and structural chemistry (Arias-Pérez et al., 1995).
Antitumor and Antimalarial Activities
Research into the antitumor and antimalarial activities of derivatives of this compound is a significant application. Singh and Micetich (2003) reported the structure-activity relationshipamong oxapenam derivatives, a class of compounds including 4-oxa-1-azabicyclo[3.2.0]heptan-7-ones, revealing insights into their antitumor activity (Singh & Micetich, 2003). Similarly, Ningsanont et al. (2003) explored the antimalarial activities of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate derivatives, expanding the potential therapeutic applications of these compounds (Ningsanont et al., 2003).
Synthesis of Bicyclic Compounds
The synthesis of bicyclic compounds using this compound as a precursor is another area of interest. For example, Mollet et al. (2012) demonstrated a method for producing cis-3-aminotetrahydrofuran-2-carboxylates, a process relevant to drug development (Mollet, D’hooghe, & Kimpe, 2012).
Novel Syntheses and Structural Rearrangements
Research also focuses on novel synthetic routes and structural rearrangements. Kobayashi, Ono, and Kato (1992) explored the rearrangement of 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives into 2-oxabicyclo[3.3.0]-oct-7-en-3-ones, showcasing the flexibility and complexity of reactions involving such compounds (Kobayashi, Ono, & Kato, 1992).
Properties
IUPAC Name |
ethyl 1-methyl-3-azabicyclo[3.2.0]heptane-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-3-13-9(12)11-6-8-4-5-10(8,2)7-11/h8H,3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOAUESWLHKMAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CC2CCC2(C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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